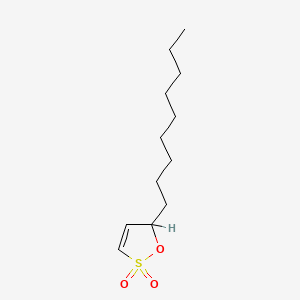![molecular formula C18H21NO2S2 B14632132 Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]- CAS No. 55116-68-2](/img/structure/B14632132.png)
Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products . The compound features a phenyl group and a sulfonyl group attached to the piperidine ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functional group modifications. For the specific compound Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-, the synthetic route may involve the following steps:
Cyclization: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the phenyl and sulfonyl groups through substitution reactions.
Hydrogenation: Reduction of any unsaturated bonds to achieve the desired saturation level.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The phenyl and sulfonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with specific receptors in biological systems to modulate their activity.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Phenylpiperidines: Compounds with a phenyl group attached to the piperidine ring, known for their pharmacological effects.
Piperidinones: Piperidine derivatives with a ketone functional group, used in various chemical and pharmaceutical applications.
Uniqueness
Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
CAS No. |
55116-68-2 |
|---|---|
Molecular Formula |
C18H21NO2S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-phenyl-1-(phenylsulfanylmethylsulfonyl)piperidine |
InChI |
InChI=1S/C18H21NO2S2/c20-23(21,15-22-18-9-5-2-6-10-18)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
InChI Key |
OENYTHYEJGJPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


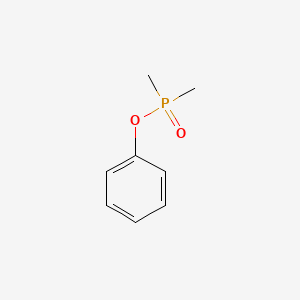
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
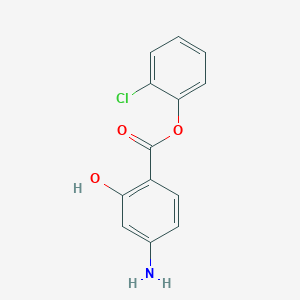
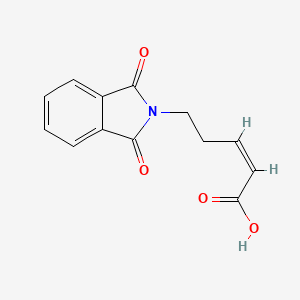

![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
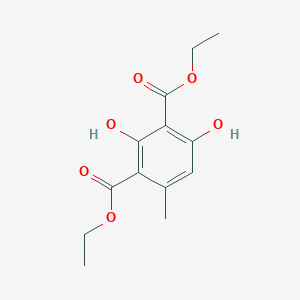
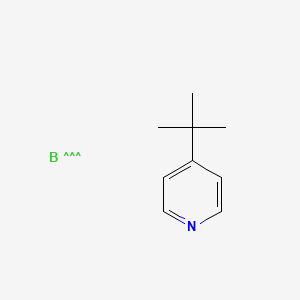
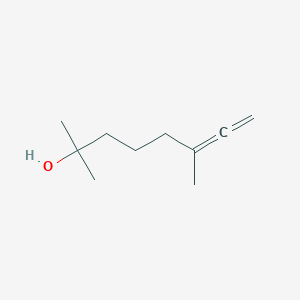

![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
